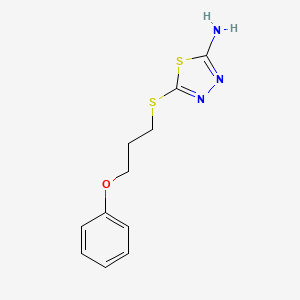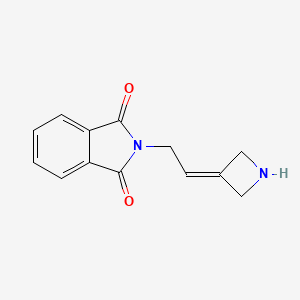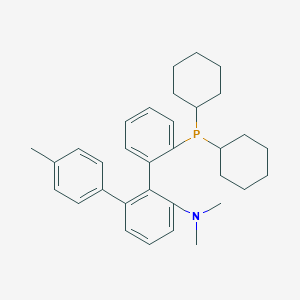
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is a complex organic compound that features a phosphine group attached to a biphenyl structure. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline typically involves metal-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while coupling reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline primarily involves its role as a ligand in catalysis. The phosphine group coordinates with metal centers, facilitating various catalytic processes. The biphenyl structure provides steric and electronic properties that enhance the stability and reactivity of the metal-ligand complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand used in catalysis.
2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl: Known for its use in similar catalytic applications.
Uniqueness
2-(2-Dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C33H42NP |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(4-methylphenyl)aniline |
InChI |
InChI=1S/C33H42NP/c1-25-21-23-26(24-22-25)29-18-12-19-31(34(2)3)33(29)30-17-10-11-20-32(30)35(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h10-12,17-24,27-28H,4-9,13-16H2,1-3H3 |
Clé InChI |
UOIZRTZOLRJXPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


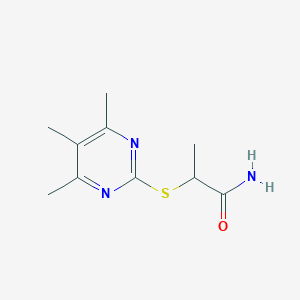
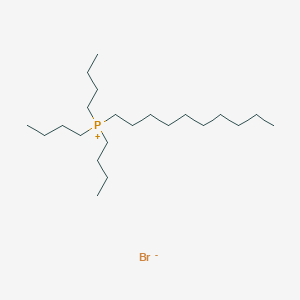
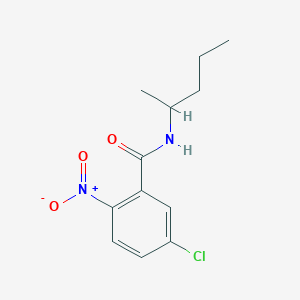

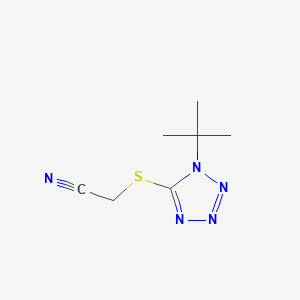

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)
